Colchicine, 17-fluoro-

In Vivo Antitumor Efficacy P388 Leukemia QSAR

Colchicine, 17-fluoro- is a semi-synthetic, B-ring fluorinated derivative of the plant alkaloid colchicine, distinguished by a fluoroacetamido substituent replacing the natural acetamido group at the 7-position of the colchicine scaffold. As a colchicine-site tubulin ligand, it retains the core microtubule-destabilizing mechanism of the parent compound while the electron-withdrawing fluorine atom substantially alters its physicochemical and pharmacological profile, most notably conferring markedly enhanced antitumor potency in vivo.

Molecular Formula C22H24FNO6
Molecular Weight 417.4 g/mol
CAS No. 26195-68-6
Cat. No. B13747612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColchicine, 17-fluoro-
CAS26195-68-6
Molecular FormulaC22H24FNO6
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CF
InChIInChI=1S/C22H24FNO6/c1-27-17-8-6-13-14(10-16(17)25)15(24-19(26)11-23)7-5-12-9-18(28-2)21(29-3)22(30-4)20(12)13/h6,8-10,15H,5,7,11H2,1-4H3,(H,24,26)/t15-/m0/s1
InChIKeyKXWHAQUZPQTBGU-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Colchicine, 17-fluoro- (CAS 26195-68-6): A High-Potency Fluorinated Colchicinoid for Tubulin-Targeting Research


Colchicine, 17-fluoro- is a semi-synthetic, B-ring fluorinated derivative of the plant alkaloid colchicine, distinguished by a fluoroacetamido substituent replacing the natural acetamido group at the 7-position of the colchicine scaffold [1]. As a colchicine-site tubulin ligand, it retains the core microtubule-destabilizing mechanism of the parent compound while the electron-withdrawing fluorine atom substantially alters its physicochemical and pharmacological profile, most notably conferring markedly enhanced antitumor potency in vivo [2].

Why Colchicine, 17-fluoro- Cannot Be Substituted by Generic Colchicine or Other In-Class Analogs


Despite sharing the colchicine pharmacophore, in-class compounds exhibit vast and non-linear differences in antitumor potency attributable to the electronic and lipophilic character of the 7-acyl substituent. The fluoroacetamide moiety of colchicine, 17-fluoro- provides a near-optimal partition coefficient (log P ≈ 1.19) for in vivo activity, whereas generic colchicine (log P = 1.03) is suboptimal, resulting in a 5-fold potency disadvantage [1]. The common trifluoroacetamide analog, a congener often used in tubulin research, displays only activity comparable to colchicine, further underscoring that potency is not simply a function of fluorination but depends on the precise electronic balance of the B-ring substituent [2]. Suppliers and researchers who assume interchangeability between colchicine analogs therefore risk up to an order-of-magnitude loss in experimental effect size or therapeutic window in preclinical efficacy models.

Quantitative Differentiation of Colchicine, 17-fluoro- from Its Closest Analogs


5-Fold Greater In Vivo Antitumor Potency of 17-Fluoro Colchicine Over Parent Colchicine in P388 Leukemia Model

In a classic QSAR study of 26 colchicine analogues tested in the P388 lymphocytic leukemia mouse model, the 7-fluoroacetamide derivative (compound 7) was identified as the most potent compound in the entire series [1]. The study explicitly states that 'the fluoroacetamide is about 5 times more potent than the parent' colchicine [2]. The enhanced potency was attributed to both the optimal log P (1.19 vs. 1.03 for colchicine) and the electron-withdrawing capability of the fluoro substituent augmenting the amide linkage [3].

In Vivo Antitumor Efficacy P388 Leukemia QSAR

Superiority of Monofluoroacetamide Over Trifluoroacetamide: Evidence Against Generic Fluorination Assumptions

The same QSAR study specifically compared the 7-fluoroacetamide derivative (compound 7) with the 7-trifluoroacetamide derivative (compound 23). While the monofluoroacetamide conferred a 5-fold potency enhancement over colchicine, the trifluoroacetamide analogue 'showed about the same potency as colchicine' [1]. The authors noted that despite CF₃ being one of the most powerful electron-withdrawing substituents known, it did not produce even a modest increase in potency, likely due to the compound's log P being approximately 1.2 units above the optimal log P₀ [2]. This demonstrates that the potency advantage of 17-fluoro colchicine is uniquely tied to the monofluoroacetyl group and is not shared by perfluorinated congeners.

Structure-Activity Relationship Electron-Withdrawing Groups Colchicinoid Design

Enhanced Cytotoxicity of Fluorinated Colchicinoids Against Drug-Resistant Cancer Cell Lines

A study of B-ring and C-ring fluorinated colchicinoids by Ringel et al. demonstrated that fluorinated colchicinoids, including the fluoroacetamide-substituted class to which 17-fluoro colchicine belongs, are 'much more cytotoxic toward drug-resistant cell lines than to the wild type cell lines' [1]. This enhanced potency in resistant cells was attributed to an effect of the fluoro moiety on functions specific to resistant cells and/or higher hydrophobicity leading to increased intracellular drug accumulation [2]. While these data apply to the broader class of fluorinated colchicinoids and are not exclusive to the 17-fluoro compound, they are consistent with the QSAR finding that fluorination optimizes the physicochemical properties favoring cellular uptake and target engagement.

Multidrug Resistance Cytotoxicity Fluorinated Colchicinoids

17-Fluoro Colchicine as the Most Potent Analogue in the P388 Leukemia QSAR Series

Within the comprehensive QSAR analysis of 26 colchicine derivatives evaluated in the P388 leukemia model, the 7-fluoroacetamide analogue (17-fluoro colchicine) was ranked as the single most potent compound among all tested analogues, outperforming not only colchicine but also thiocolchicine, chloroacetamide, benzamido, and trifluoroacetamide derivatives [1]. The study explicitly concluded that 'the most potent compound of the series was the 7-fluoroacetamide analogue' [2]. This establishes 17-fluoro colchicine as the benchmark for potency in the colchicine analogue class within this standard antitumor screening model.

QSAR Colchicine Analogue Ranking Antitumor Lead Identification

High-Impact Application Scenarios for Colchicine, 17-fluoro- Based on Quantitative Differentiation Evidence


Preclinical In Vivo Oncology Efficacy Studies Requiring Maximal Antitumor Potency

The 5-fold greater potency of 17-fluoro colchicine over generic colchicine in the P388 leukemia model [1] makes this compound the preferred choice for in vivo proof-of-concept studies where maximizing tumor growth inhibition at a given dose is critical. This is particularly relevant for syngeneic or xenograft models where the therapeutic window of colchicine-based agents is narrow and small potency improvements can translate into meaningful differences in tumor response. Procurement of 17-fluoro colchicine rather than generic colchicine ensures the highest probability of observing statistically significant antitumor effects at well-tolerated doses.

Multidrug-Resistant Cancer Cell Line Screening Programs

The class-level evidence that fluorinated colchicinoids exhibit markedly enhanced cytotoxicity toward drug-resistant cell lines compared to wild-type cells [1] positions 17-fluoro colchicine as a valuable tool compound for screening panels designed to identify agents that overcome P-glycoprotein-mediated or other multidrug resistance mechanisms. In such panels, 17-fluoro colchicine can serve as a fluorinated colchicine-site reference standard against which novel tubulin inhibitors are benchmarked for their ability to retain activity in resistant backgrounds.

Medicinal Chemistry Lead Optimization: Colchicine-Site Tubulin Inhibitor Benchmarking

As the most potent analogue identified in the foundational QSAR study of colchicine derivatives [1], 17-fluoro colchicine serves as the optimal positive control and potency benchmark for structure-activity relationship (SAR) campaigns focused on the colchicine binding site of tubulin. When synthesizing and testing novel colchicine-site ligands, using the 17-fluoro derivative as a reference standard provides the most rigorous potency comparator, enabling accurate assessment of whether new chemical entities approach or exceed the potency ceiling established by this compound.

Physicochemical Optimization Studies: log P-Driven Compound Design

The near-optimal log P (1.19) of 17-fluoro colchicine relative to the parabolic optimum (log P₀ = 1.17) identified in QSAR modeling [1] makes this compound an ideal reference for studies exploring the relationship between lipophilicity and tubulin-targeting antitumor activity. Researchers investigating how subtle modifications to the B-ring acyl group affect both log P and in vivo potency can use 17-fluoro colchicine as the 'sweet spot' comparator, against which the effects of increasing or decreasing hydrophobicity can be quantitatively assessed.

Quote Request

Request a Quote for Colchicine, 17-fluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.